molecular formula C10H13BrMg B3042491 4-Tert-butylphenylmagnesium bromide CAS No. 63488-10-8

4-Tert-butylphenylmagnesium bromide

Cat. No. B3042491
CAS RN: 63488-10-8
M. Wt: 237.42 g/mol
InChI Key: JFWSITPEDQPZNZ-UHFFFAOYSA-M
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Description

4-Tert-butylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used in chemical synthesis. These reagents are known for their role in forming carbon-carbon bonds, an essential process in the construction of complex organic molecules. Although the provided papers do not directly discuss 4-tert-butylphenylmagnesium bromide, they do provide insights into the behavior of similar organomagnesium compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of organomagnesium compounds typically involves the reaction of an alkyl or aryl halide with magnesium metal in a suitable solvent. Paper discusses the use of various butylmagnesium bromides and chlorides, including tert-butylmagnesium bromide, to prepare poly(methyl methacrylate) (PMMA). The synthesis process is sensitive to solvent composition and halide content, which can influence molecular weight distribution and polymerization rate. This suggests that the synthesis of 4-tert-butylphenylmagnesium bromide would also require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of organomagnesium compounds is characterized by a carbon-magnesium bond. In paper , the structure of a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, is determined using X-ray diffraction, which reveals a monoclinic crystal system. While this compound is not a Grignard reagent, the tert-butyl group's influence on the molecular structure can be informative. The bulky tert-butyl group can affect the packing and stability of the molecule, which may also be relevant for the structure of 4-tert-butylphenylmagnesium bromide.

Chemical Reactions Analysis

Grignard reagents are highly reactive and can participate in a variety of chemical reactions. Paper describes the use of di-tert-butylmagnesium, a related compound, as a carbon-centered base for the preparation of silyl enol ethers from ketones. This demonstrates the potential of tert-butylmagnesium compounds to act as bases or nucleophiles in organic synthesis. Therefore, 4-tert-butylphenylmagnesium bromide is likely to be useful in similar reactions, such as the addition to carbonyl compounds to form alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of Grignard reagents like 4-tert-butylphenylmagnesium bromide are influenced by their molecular structure and the nature of the organic substituents attached to the magnesium. The papers do not provide specific data on the physical properties of 4-tert-butylphenylmagnesium bromide, but based on the general characteristics of Grignard reagents, it can be inferred that it would be sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling and storage. The presence of the tert-butyl group may confer additional steric bulk, affecting reactivity and solubility.

Scientific Research Applications

Polymer Synthesis

4-Tert-butylphenylmagnesium bromide has been utilized in the synthesis of isotactic and stereoblock poly(methyl methacrylates) (PMMA). Researchers found that using different butylmagnesium bromides, including tert-butylmagnesium bromide, in varying solvent compositions can yield highly isotactic PMMA. This process involves controlling the stereochemistry and molecular weight distribution of the polymer (Allen & Mair, 1984).

Chemical Equilibrium Studies

The Schlenk equilibrium of tert-butylmagnesium bromide in tetrahydrofuran (THF) was extensively studied through NMR determination. This research provided insights into the thermodynamic parameters of the equilibrium, which are essential for understanding the behavior of these compounds in various chemical reactions (Allen, Hagias, Mair, & Williams, 1984).

Steric Effects in Chemical Structures

The Grignard reaction of 2,4,6-tri(tert-butyl)phenylmagnesium bromide with zinc dichloride in THF was investigated to understand the influence of steric demand of substituents on the structures and reactivity of diarylzinc compounds. This research provides valuable insights into how steric hindrance affects the chemical properties and reactivity of complex organometallic structures (Westerhausen, Ossberger, Alexander, & Ruhlandt-Senge, 2005).

Application in Glycoside Synthesis

4-Tert-butylphenylmagnesium bromide has been used in the synthesis of alpha- and beta-C-Aryl Delta(2)-Glycopyranosides. This process involves the treatment of p-tert-butylphenyl Delta(2)-Glycopyranosides with arylmagnesium bromides, showcasing the compound's utility in complex organic synthesis and carbohydrate chemistry (Moineau, Bolitt, & Sinou, 1998).

In Organometallic Syntheses

The compound has been referenced in the synthesis of various organometallic compounds, such as oxazolidinones and other complex molecules. This indicates its versatility in forming carbon-metal bonds, which are pivotal in organometallic chemistry (Brenner, Vecchia, Leutert, & Seebach, 2003).

In Fluorescent Chemical Sensing

4-Tert-butylphenylmagnesium bromide has been used in the synthesis of a novel near-infrared (NIR) region fluoride sensor. The compound's reactivity with other chemical entities was exploited to develop a sensor with a specific and rapid response to fluoride ions in solution and living cells (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).

Molecular Electronics

In the field of molecular electronics, 4-tert-butylphenylmagnesium bromide serves as a building block for thiol end-capped molecular wires. Its role in creating efficient synthetic transformations for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires highlights its importance in advancing electronic material science (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Safety And Hazards

4-Tert-butylphenylmagnesium bromide is classified as extremely flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

properties

IUPAC Name

magnesium;tert-butylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWSITPEDQPZNZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylphenylmagnesium bromide

CAS RN

63488-10-8
Record name 63488-10-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Sasaki, M Izawa, M Yoshifuji - … Sulfur, and Silicon and the Related …, 2014 - Taylor & Francis
… Citation 9 5-Bromo-1,3-bis(4-tert-butylphenyl)-2-iodobenzene (6) was similarly synthesized by addition of 4-tert-butylphenylmagnesium bromide to 1,3,5-tribromo-2-iodobenzene …
Number of citations: 9 www.tandfonline.com
S Hino, M Olmstead, AD Phillips, RJ Wright… - Inorganic …, 2004 - ACS Publications
… The addition of 1 equiv of 4-tert-butylphenylmagnesium bromide to 1 afforded the feebly associated, Pb−Pb bonded species {Pb(C 6 H 4 -4-Bu t )ArPr i 2 } 2 (4), whereas the …
Number of citations: 69 pubs.acs.org
E Preis, U Scherf - Macromolecular rapid communications, 2006 - Wiley Online Library
… The solution was cooled to 0 C before 14.5 mL of 4-tert-butylphenylmagnesium bromide (2.0 M in diethyl ether) was added drop wise. The reaction mixture was allowed to warm and …
Number of citations: 28 onlinelibrary.wiley.com
VA Golubev, VD Sen' - Russian Journal of Organic Chemistry, 2013 - Springer
… Bis(4-tert-butylphenyl)hydroxylamine (III) was prepared from 4-tert-butyl-1-nitrosobenzene and 4-tertbutylphenylmagnesium bromide according Wieland and Rosseu [1, 11] and was …
Number of citations: 13 link.springer.com
VPW Böhm, CWK Gstöttmayr… - Angewandte Chemie …, 2001 - Wiley Online Library
… The reaction of 4-tert-butylphenylmagnesium bromide with various aryl fluorides results in ρ=4.55±0.43 for 1 and ρ=4.56±0.38 for [Ni(acac) 2 ]/3. , 23 This similarity indicates that both …
Number of citations: 344 onlinelibrary.wiley.com
CL Humes, TJ Banker, SCM Dorn… - … Section E: Structure …, 2014 - scripts.iucr.org
… 1) from the addition of 4-tert-butylphenylmagnesium bromide to an N-tert-butanesulfinyl imine (Fig. 2) according to the procedure of Ellman (Tang et al., 2001). 1,2-Aminoalcohols are …
Number of citations: 10 scripts.iucr.org
S Kamata, S Sato, J Wu, H Isobe - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
… The compound 5 (1.64 g, 3.97 mmol) was dissolved in THF (80.0 mL), and to the solution was added 4-tert-butylphenylmagnesium bromide (30.0 ml, 0.66 M in diethyl ether, 19.8 mmol) …
Number of citations: 5 scripts.iucr.org
KK Wang, HR Zhang, JL Petersen - The Journal of Organic …, 1999 - ACS Publications
… and 2.0 M solution of 4-tert-butylphenylmagnesium bromide in diethyl ether were purchased … )ethynyl]phosphine oxide and 4-tert-butylphenylmagnesium bromide in 83% yield as a pale …
Number of citations: 72 pubs.acs.org
CH Cho, HS Yun, K Park - The Journal of Organic Chemistry, 2003 - ACS Publications
… Both 4-tert-butylphenylmagnesium bromide 2b and 4-ethylphenylmagnesium bromide 2c react with both tosylates to give the respective biaryl products 3b and 3c in high yields (Table 3…
Number of citations: 85 pubs.acs.org
W Zeng, M Ishida, S Lee, YM Sung… - … A European Journal, 2013 - Wiley Online Library
… 13 was then subjected to nucleophilic addition reactions with aryl Grignard reagents such as 4-tert-butylphenylmagnesium bromide and mesitylmagnesium bromide followed by …

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